3-Bromo-5-fluoro-2-methoxy-4-methylaniline
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Overview
Description
3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an aromatic organic compound belonging to the class of haloanilines. It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to an aniline ring. This compound is often used in scientific research, particularly in the fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline typically involves multi-step organic reactions. One common method includes the bromination of 5-fluoro-2-methoxy-4-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-2-methoxy-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom, being a good leaving group, can be displaced by nucleophiles.
Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the aromatic ring towards electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Substitution Reactions: Formation of substituted anilines.
Oxidation Reactions: Formation of nitro or hydroxyl derivatives.
Reduction Reactions: Formation of amines or alcohols
Scientific Research Applications
3-Bromo-5-fluoro-2-methoxy-4-methylaniline is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing and electron-donating groups on the aromatic ring influences its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but with different substitution pattern.
3-Bromo-5-fluoro-4-methoxyaniline: Similar structure with a different position of the methoxy group
Uniqueness: 3-Bromo-5-fluoro-2-methoxy-4-methylaniline is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methoxy-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFWZDBGKDNKCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OC)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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